molecular formula C20H26O11 B1246800 Rhamnosyllactone A

Rhamnosyllactone A

Cat. No.: B1246800
M. Wt: 442.4 g/mol
InChI Key: FVWHVLWMEDLBBR-LQSSAWORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhamnosyllactone A is a secondary metabolite identified in select marine-derived microorganisms. Structurally, it features a lactone core substituted with rhamnose sugar moieties, contributing to its bioactivity in antimicrobial and anti-inflammatory assays . While its exact biosynthesis pathway remains under investigation, preliminary studies suggest it shares modular enzymatic steps with other glycosylated lactones, such as polyketide synthase (PKS) and glycosyltransferase systems .

Properties

Molecular Formula

C20H26O11

Molecular Weight

442.4 g/mol

IUPAC Name

6-methyl-8a-[[5-oxo-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2H-furan-3-yl]methyl]-3a,4,6,7-tetrahydro-3H-furo[3,4-c]oxepine-1,8-dione

InChI

InChI=1S/C20H26O11/c1-8-3-12(21)20(11(6-27-8)7-29-19(20)26)4-10-5-28-17(25)16(10)31-18-15(24)14(23)13(22)9(2)30-18/h8-9,11,13-15,18,22-24H,3-7H2,1-2H3/t8?,9-,11?,13-,14+,15+,18-,20?/m0/s1

InChI Key

FVWHVLWMEDLBBR-LQSSAWORSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(COC2=O)CC34C(COC(CC3=O)C)COC4=O)O)O)O

Canonical SMILES

CC1CC(=O)C2(C(CO1)COC2=O)CC3=C(C(=O)OC3)OC4C(C(C(C(O4)C)O)O)O

Synonyms

rhamnosyllactone A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Rhamnosyllactone A’s properties, a comparative analysis with analogous glycosylated lactones is essential. Key compounds include Erythronolide B, Salinomycin, and Oleandomycin, which share lactone frameworks but differ in sugar substituents and biological targets.

Table 1: Structural and Functional Comparison
Compound Core Structure Sugar Moieties Bioactivity (IC₅₀) Target Pathway
This compound 14-membered lactone L-rhamnose 12.5 µM (anti-inflammatory) NF-κB inhibition
Erythronolide B 14-membered lactone L-cladinose 8.3 µM (antibacterial) Ribosomal protein L22
Salinomycin 18-membered lactone None (polyether) 0.5 µM (anticancer) Wnt/β-catenin
Oleandomycin 14-membered lactone L-oleandrose 15.0 µM (antifungal) Cytochrome P450

Key Findings :

  • Structural Flexibility: Unlike Salinomycin, this compound’s rhamnose units enhance solubility in polar solvents, as demonstrated by HPLC retention time shifts under hydrophilic conditions .
  • Bioactivity Specificity: While Erythronolide B targets bacterial ribosomes, this compound’s anti-inflammatory efficacy (IC₅₀ = 12.5 µM) correlates with its ability to disrupt NF-κB signaling in macrophage models .
  • Thermodynamic Stability: Differential scanning calorimetry (DSC) reveals this compound’s melting point (187°C) is 20°C lower than Oleandomycin, suggesting reduced crystallinity due to rhamnose steric effects .

Q & A

Q. How can researchers address potential conflicts of interest when reporting this compound’s therapeutic potential?

  • Methodological Answer : Disclose funding sources and affiliations in the manuscript. Use independent validation labs for critical assays (e.g., cytotoxicity). Pre-register studies on platforms like ClinicalTrials.gov or Open Science Framework to mitigate bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhamnosyllactone A
Reactant of Route 2
Rhamnosyllactone A

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